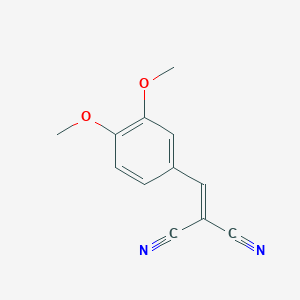

(3,4-Dimethoxybenzylidene)malononitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-15-11-4-3-9(6-12(11)16-2)5-10(7-13)8-14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENWPBQTHLAKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952171 | |

| Record name | [(3,4-Dimethoxyphenyl)methylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2972-80-7 | |

| Record name | 2-[(3,4-Dimethoxyphenyl)methylene]propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2972-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2972-80-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(3,4-Dimethoxyphenyl)methylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of (3,4-Dimethoxybenzylidene)malononitrile via Knoevenagel Condensation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (3,4-dimethoxybenzylidene)malononitrile, a valuable chemical intermediate, through the Knoevenagel condensation. The document delves into the underlying reaction mechanism, offers a detailed and reproducible experimental protocol, outlines methods for product characterization and validation, and discusses process optimization. By blending theoretical principles with practical, field-proven insights, this guide serves as an essential resource for chemists aiming to perform this synthesis with high efficiency and purity.

Introduction: Significance and Synthesis Strategy

This compound, also known as veratralidenemalononitrile, is a versatile organic compound. Its structural motif is a key precursor in the synthesis of a variety of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry.[1] Research has highlighted its role as an intermediate in the development of potential anticancer agents and other therapeutically active molecules.[1] Furthermore, derivatives of malononitrile are widely utilized as essential intermediates in the manufacturing of pharmaceuticals, dyes, and organic semiconductors.[1]

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon double bonds.[2][3][4] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[5][6] This method is particularly well-suited for synthesizing this compound due to its efficiency, mild reaction conditions, and often high yields.

The Knoevenagel Condensation: Mechanistic Insights

The reaction proceeds between 3,4-dimethoxybenzaldehyde (veratraldehyde) and malononitrile. The key to this transformation is the "active" methylene group in malononitrile, flanked by two electron-withdrawing nitrile groups, which makes its protons acidic and easily removable by a mild base.

Core Principles & the Role of the Catalyst

The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction.[6] A weak base, typically a secondary amine like piperidine, is the catalyst of choice.[1][5] A strong base is avoided as it could induce an undesired self-condensation of the aldehyde.[6]

The catalytic cycle can be described in three main stages:

-

Enolate Formation: The basic catalyst (piperidine) deprotonates the active methylene group of malononitrile, creating a resonance-stabilized carbanion (enolate).[5]

-

Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. This step forms a tetrahedral intermediate.[5]

-

Dehydration: The intermediate is protonated, forming an alcohol, which is then eliminated as a water molecule under the reaction conditions to yield the final, stable α,β-unsaturated product, this compound.[2][6]

Some studies suggest a variation where the secondary amine catalyst first reacts with the aldehyde to form an iminium ion, which is a more potent electrophile than the aldehyde itself.[7][8] The enolate of malononitrile then attacks this iminium ion.[7][8]

Caption: Fig. 1: Knoevenagel Condensation Mechanism

Experimental Protocol: Synthesis of this compound

This protocol is based on established literature procedures, optimized for clarity and reproducibility.[1][9]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Notes |

| 3,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 40-43 | 281 | Aromatic aldehyde |

| Malononitrile | C₃H₂N₂ | 66.06 | 30-32 | 218-220 | Active methylene compound. Toxic .[10][11] |

| Ethanol (95% or absolute) | C₂H₅OH | 46.07 | -114 | 78 | Reaction solvent |

| Piperidine | C₅H₁₁N | 85.15 | -9 | 106 | Basic catalyst |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | -116 | 34.6 | Washing solvent |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethoxybenzaldehyde (18.95 g, 0.114 mol) and malononitrile (7.52 g, 0.114 mol).

-

Solvent Addition: Add 100 mL of ethanol to the flask. Stir the mixture to dissolve the solids. An orange solution should form.[9]

-

Initiation: Gently warm the suspension to reflux with stirring.[9] Once reflux begins, remove the heat source.

-

Catalyst Addition: Carefully add piperidine (0.5 mL, ~0.005 mol) down the condenser.[9] A vigorous exothermic reaction may occur.

-

Reaction: Once the initial reaction subsides, reheat the mixture to a gentle reflux and maintain it for 35-45 minutes.[9] A copious amount of a bright yellow solid will precipitate from the solution.[9]

-

Isolation: After the reflux period, cool the reaction mixture in an ice bath for 15-20 minutes to maximize product precipitation.[9]

-

Filtration and Washing: Collect the yellow solid by vacuum filtration. Wash the filter cake sequentially with cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.[1][9]

-

Drying: Dry the purified product in a vacuum oven at 70°C to a constant weight.[9] The expected yield is typically in the range of 70-80%. The reported melting point is 137°C.[9]

Caption: Fig. 2: Experimental Workflow

Safety Precautions

-

Malononitrile is highly toxic if swallowed, in contact with skin, or if inhaled. [10][11][12] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][13]

-

Piperidine is a corrosive and flammable liquid. Handle with care.

-

Perform the reaction in a fume hood to avoid inhaling solvent vapors and any potential off-gassing.

-

In case of skin contact with malononitrile, immediately flush the skin with plenty of water for at least 15 minutes and seek medical attention.[13]

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, a combination of physical and spectroscopic methods should be employed.

Physical Properties

| Property | Expected Result |

| Appearance | Bright yellow solid[9] |

| Melting Point | ~137 °C[9] |

| Molecular Formula | C₁₂H₁₀N₂O₂[14] |

| Molecular Weight | 214.22 g/mol [14] |

Spectroscopic Analysis

Spectroscopic data is crucial for unambiguous structure confirmation.[1]

-

FT-IR (Infrared) Spectroscopy: The IR spectrum provides key functional group information.

-

A strong, sharp absorption band around 2215-2223 cm⁻¹ is characteristic of the nitrile (C≡N) stretch.[1]

-

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum confirms the proton environment. (500 MHz, DMSO-d₆).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: (100 MHz, DMSO-d₆).

Process Optimization and Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction; Insufficient catalyst; Product loss during workup. | - Extend reflux time and monitor by TLC. - Ensure the correct catalytic amount of piperidine is used. - Ensure the reaction mixture is thoroughly cooled before filtration to minimize product solubility in the mother liquor. |

| Impure Product (low M.P.) | Unreacted starting materials; Side products. | - Recrystallization: This is the most effective purification method. An ethanol/water mixture is highly effective, capable of achieving purity levels >95%.[1] Dissolve the crude product in hot ethanol and add water dropwise until turbidity persists, then allow to cool slowly. - Washing: Ensure the filtered product is washed thoroughly with cold ethanol to remove residual aldehydes or malononitrile.[1] |

| Reaction Fails to Start | Poor quality reagents; Inactive catalyst. | - Use fresh or purified 3,4-dimethoxybenzaldehyde. - Use a fresh bottle of piperidine. |

Conclusion

The Knoevenagel condensation provides a reliable and efficient pathway for the synthesis of this compound. By understanding the reaction mechanism, adhering to a well-defined protocol, and employing proper safety measures, researchers can consistently produce this valuable intermediate in high yield and purity. The characterization data provided serves as a benchmark for validating the final product, ensuring its suitability for subsequent applications in drug discovery and materials science.

References

-

J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. J&K Scientific. Retrieved from [Link]

-

Appaturi, J. N., et al. (2021, March 15). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions, 50(10), 3366-3389. Retrieved from [Link]

-

Kumar, A., & Sharma, S. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Retrieved from [Link]

-

Singh, G., et al. (2020). recent developments in knoevenagel condensation reaction: a review. International Journal of Creative Research Thoughts, 8(8). Retrieved from [Link]

-

Gheorghe, A., et al. (2022). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Retrieved from [Link]

-

Appaturi, J. N., et al. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,4-dimethoxy benzylidenemalononitrile. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Malononitrile, 99%. Retrieved from [Link]

-

Loba Chemie. (2015, April 9). MALONONITRILE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]

-

PubMed. (2017, May 25). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]

-

Supplementary Information. (n.d.). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. Retrieved from [Link]

-

Lee, B., et al. (2021). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. NIH National Library of Medicine. Retrieved from [Link]

Sources

- 1. This compound | 2972-80-7 | Benchchem [benchchem.com]

- 2. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. jk-sci.com [jk-sci.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. echemi.com [echemi.com]

- 11. lobachemie.com [lobachemie.com]

- 12. sds.chemtel.net [sds.chemtel.net]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. This compound | CymitQuimica [cymitquimica.com]

- 15. 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Characterization of (3,4-Dimethoxybenzylidene)malononitrile

Foreword: Unveiling the Molecular Signature

(3,4-Dimethoxybenzylidene)malononitrile, a derivative of the Knoevenagel condensation, represents a significant scaffold in contemporary chemical research. Its utility as a versatile intermediate in the synthesis of heterocyclic compounds with potential therapeutic applications, including anticancer agents, necessitates a profound understanding of its structural and electronic properties.[1] This guide provides a comprehensive spectral characterization of this compound, offering researchers, scientists, and drug development professionals a detailed roadmap for its identification and analysis. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the underlying scientific rationale for the observed spectral features.

Foundational Chemistry: Synthesis and Structure

The principal synthetic route to this compound is the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation.[1] This reaction involves the base-catalyzed condensation of 3,4-dimethoxybenzaldehyde with malononitrile. The choice of catalyst and reaction conditions can be tailored to optimize yield and purity, with methods ranging from traditional base catalysis with piperidine in ethanol to more modern, greener approaches.[1]

The resulting molecular architecture, with its conjugated system of aromatic and vinylic moieties flanked by electron-withdrawing nitrile groups, gives rise to its unique spectroscopic and physicochemical properties.

Diagram 1: Synthesis of this compound

Caption: Knoevenagel condensation of 3,4-dimethoxybenzaldehyde and malononitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The choice of a deuterated solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds.

Key Spectral Features:

-

Vinylic Proton: A characteristic singlet is observed for the vinylic proton, a direct consequence of the Knoevenagel condensation. Its downfield chemical shift is attributed to the deshielding effect of the adjacent electron-withdrawing nitrile groups and the aromatic ring.

-

Aromatic Protons: The protons on the dimethoxy-substituted benzene ring exhibit distinct signals, with their multiplicity and coupling constants providing information about their relative positions.

-

Methoxy Protons: Two sharp singlets are typically observed for the non-equivalent methoxy (–OCH₃) groups, confirming their presence and distinct chemical environments.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinylic-H | ~8.33 | Singlet | N/A |

| Aromatic-H (H-2') | ~7.62 | Doublet | ~1.5 |

| Aromatic-H (H-6') | ~7.59 | Doublet of Doublets | ~8.5, ~1.5 |

| Aromatic-H (H-5') | ~7.20 | Doublet | ~8.5 |

| Methoxy-H (C3-OCH₃) | ~3.87 | Singlet | N/A |

| Methoxy-H (C4-OCH₃) | ~3.78 | Singlet | N/A |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments and information about their hybridization and electronic environment.

Key Spectral Features:

-

Nitrile Carbons: The two nitrile (–C≡N) carbons appear in a characteristic region of the spectrum.

-

Aromatic and Vinylic Carbons: The carbons of the benzene ring and the vinylic group resonate in the downfield region, with their specific chemical shifts influenced by the substituents.

-

Methoxy Carbons: The carbons of the two methoxy groups are observed in the upfield region of the spectrum.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Aromatic C-O) | ~161.3, ~155.1, ~149.4 |

| Aromatic C-H | ~128.0, ~112.7, ~112.5 |

| Aromatic C (quaternary) | ~124.8 |

| Nitrile (C≡N) | ~115.5, ~114.8 |

| Vinylic C | ~77.3 |

| Methoxy (OCH₃) | ~56.7, ~56.1 |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For solid samples like this compound, the KBr pellet method is a common and effective sample preparation technique.

Key Vibrational Bands:

The IR spectrum of this compound is characterized by several key absorption bands that correspond to specific vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3030 | Aromatic C-H stretch | Medium |

| ~2223 | C≡N (nitrile) stretch | Strong, Sharp |

| ~1605 | C=C (alkene) stretch | Medium |

| ~1583 | C=C (aromatic) stretch | Medium |

| ~1186 | C-O-C (ether) stretch | Strong |

The most prominent and diagnostic peak is the strong, sharp absorption band around 2223 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration. The presence of this band is a clear indicator of the malononitrile moiety.

Diagram 2: FT-IR Analysis Workflow

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, encompassing the aromatic ring, the vinylic double bond, and the nitrile groups, leads to characteristic absorptions in the UV-Vis region. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the maximum absorption wavelength (λₘₐₓ).[1] The absorption spectrum is a result of π → π* electronic transitions within the conjugated system.

While experimental λₘₐₓ values can vary with the solvent, the presence of strong absorption in the UV-A or near-UV region is expected for this chromophore. A detailed study in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy provides in-depth experimental and theoretical spectroscopic investigations of this compound.[2][3]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λₘₐₓ.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Record a baseline spectrum with a cuvette containing only the solvent.

-

Sample Analysis: Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-800 nm).

-

Data Analysis: Determine the wavelength of maximum absorbance (λₘₐₓ).

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The molecular weight of this compound is 214.22 g/mol .[1][4][5] Therefore, the mass spectrum is expected to show a prominent molecular ion peak at an m/z value of 214.

-

Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the cleavage of the ether linkages and other characteristic bond scissions, providing further structural confirmation. Common fragmentation pathways for similar structures can offer insights into the expected fragment ions.

Diagram 3: Logical Flow of Spectral Characterization

Caption: Interrelation of spectroscopic techniques for structural elucidation.

Conclusion: A Synergistic Approach to Molecular Identification

The comprehensive spectral characterization of this compound relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the fundamental framework of the molecule, FT-IR confirms the presence of key functional groups, UV-Vis spectroscopy probes its electronic nature, and mass spectrometry verifies its molecular weight. Together, these methods provide an unambiguous and detailed molecular signature, which is crucial for quality control, reaction monitoring, and further research and development in the fields of medicinal chemistry and materials science. This guide serves as a foundational reference for scientists working with this important chemical entity, enabling them to confidently identify and characterize it in their research endeavors.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of (3,4-Dimethoxybenzylidene)malononitrile

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of (3,4-Dimethoxybenzylidene)malononitrile, a key intermediate in the synthesis of various heterocyclic compounds and materials with interesting optical properties.[1] We will delve into the principles and practical application of both ¹H and ¹³C NMR spectroscopy for the structural elucidation of this molecule. This document is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of NMR spectral interpretation.

Introduction: The Significance of this compound

This compound is a versatile organic compound frequently synthesized via the Knoevenagel condensation of 3,4-dimethoxybenzaldehyde and malononitrile.[1][2] Its importance stems from its role as a precursor in the synthesis of various bioactive molecules and functional materials.[1] The precise characterization of its molecular structure is paramount to ensuring the integrity of subsequent synthetic steps and the properties of the final products. NMR spectroscopy stands as the cornerstone technique for this purpose, offering unambiguous verification of the compound's structural framework.[1]

This guide will provide a detailed walkthrough of the ¹H and ¹³C NMR spectral analysis of this compound. We will explore the theoretical underpinnings of the observed chemical shifts and coupling constants, grounded in the electronic environment of each nucleus.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To ensure the acquisition of high-quality, interpretable NMR spectra, a standardized experimental protocol is essential. The following outlines a field-proven methodology for the preparation and analysis of this compound.

2.1. Sample Preparation

-

Solvent Selection: The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals with solvent protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective choice for this compound, as it provides excellent solubility and its residual proton signal does not typically interfere with the analyte's signals.[1] Deuterated chloroform (CDCl₃) is another viable option.

-

Concentration: A sample concentration of 5-10 mg of this compound dissolved in 0.5-0.7 mL of the chosen deuterated solvent is generally sufficient for obtaining a high signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: While modern spectrometers can reference spectra to the residual solvent peak, the use of an internal standard like tetramethylsilane (TMS) can provide a precise reference point (δ = 0.00 ppm).[3]

2.2. NMR Spectrometer Parameters

High-resolution spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer. Key parameters to be optimized include:

-

¹H NMR:

-

Number of Scans (NS): 16 to 64 scans are usually adequate.

-

Relaxation Delay (D1): A delay of 1-2 seconds ensures full relaxation of the protons between pulses.

-

Acquisition Time (AQ): An acquisition time of 3-4 seconds provides good resolution.

-

-

¹³C NMR:

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Proton Decoupling: Broad-band proton decoupling is employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in single lines for each unique carbon.

-

¹H NMR Spectral Analysis: A Detailed Interpretation

The ¹H NMR spectrum of this compound provides a wealth of information about the number of different types of protons and their neighboring environments.

3.1. Chemical Shift Assignments

The following table summarizes the expected chemical shifts, multiplicities, and assignments for the protons in this compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-vinylidene | ~8.33-8.37 | Singlet (s) | 1H |

| H-2' | ~7.62 | Doublet (d) | 1H |

| H-6' | ~7.59 | Doublet of doublets (dd) | 1H |

| H-5' | ~7.20 | Doublet (d) | 1H |

| -OCH₃ (C4') | ~3.87-3.89 | Singlet (s) | 3H |

| -OCH₃ (C3') | ~3.78-3.80 | Singlet (s) | 3H |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.[1]

3.2. Rationale Behind the Assignments

-

Vinylidene Proton (H-vinylidene): This proton is highly deshielded and appears as a singlet in the downfield region of the spectrum (around 8.33-8.37 ppm).[1] Its significant downfield shift is attributed to the anisotropic effect of the adjacent benzene ring and the electron-withdrawing nature of the two cyano groups. The absence of adjacent protons results in a singlet multiplicity.

-

Aromatic Protons (H-2', H-5', H-6'): The protons on the benzene ring appear in the aromatic region (typically 6.5-8.0 ppm).[4]

-

H-5': This proton is a doublet at approximately 7.20 ppm with a coupling constant (J) of around 8.5 Hz, resulting from coupling with the adjacent H-6'.[1]

-

H-2': This proton appears as a doublet at around 7.62 ppm with a small coupling constant (J ≈ 1.5 Hz) due to meta-coupling with H-6'.[1]

-

H-6': This proton is observed as a doublet of doublets around 7.59 ppm, arising from ortho-coupling with H-5' (J ≈ 8.5 Hz) and meta-coupling with H-2' (J ≈ 1.5 Hz).[1]

-

-

Methoxy Protons (-OCH₃): The two methoxy groups give rise to two distinct sharp singlets.[1] This is because they are in different chemical environments. The methoxy group at the C4' position is para to the electron-donating methoxy group at C3' and the electron-withdrawing benzylidene group, while the methoxy group at C3' is ortho to the benzylidene group. These differing electronic environments lead to slightly different chemical shifts, typically around 3.87-3.89 ppm and 3.78-3.80 ppm.[1][5] The integration of each singlet corresponds to three protons.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule.

4.1. Chemical Shift Assignments

The following table presents the expected chemical shifts for the carbon atoms in this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=C (vinylidene) | ~159-160 |

| C-4' | ~154-155 |

| C-3' | ~150-151 |

| C-1' | ~125-126 |

| C-6' | ~124-125 |

| C-2' | ~114-115 |

| C-5' | ~112-113 |

| C≡N | ~114.8, ~115.5 |

| C(CN)₂ | ~82-83 |

| -OCH₃ | ~56 |

Note: These are approximate chemical shifts and can be influenced by experimental conditions.[1][6]

4.2. Rationale Behind the Assignments

-

Vinylidene Carbons: The carbon atom of the C=C double bond attached to the benzene ring (C-vinylidene) is significantly deshielded and appears downfield around 159-160 ppm. The other vinylidene carbon, bonded to the two cyano groups, is found further upfield around 82-83 ppm.[6]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents.

-

C-3' and C-4': The carbons bearing the electron-donating methoxy groups are deshielded and resonate at approximately 150-151 ppm and 154-155 ppm, respectively.

-

C-1', C-2', C-5', C-6': The remaining aromatic carbons appear in the expected range for substituted benzene rings.

-

-

Nitrile Carbons (C≡N): The two nitrile carbons are found in a characteristic region of the spectrum, around 114.8 and 115.5 ppm.[1][7]

-

Methoxy Carbons (-OCH₃): The carbons of the two methoxy groups typically appear as a single, intense peak around 56 ppm, although they can sometimes be resolved into two closely spaced signals.[5][8]

Visualization of Molecular Structure and NMR Correlations

To better illustrate the relationships between the different nuclei, the following diagrams are provided.

Figure 1: Molecular structure of this compound with atom numbering.

Figure 2: Correlation of ¹H and ¹³C NMR signals for key functional groups.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. By carefully analyzing the chemical shifts, multiplicities, and integration values, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This detailed understanding of the molecule's NMR fingerprint is essential for quality control, reaction monitoring, and the rational design of new materials and pharmaceutical agents based on this versatile chemical scaffold.

References

- 1. This compound | 2972-80-7 | Benchchem [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Proton nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 4. community.wvu.edu [community.wvu.edu]

- 5. acdlabs.com [acdlabs.com]

- 6. minio.scielo.br [minio.scielo.br]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of Benzylidene Malononitrile Derivatives in Cancer Cells

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylidene malononitrile (BMN) derivatives represent a versatile class of synthetic compounds that have garnered significant attention in oncology research. Characterized by a core scaffold amenable to diverse chemical modifications, these molecules exhibit potent anti-cancer activity through a variety of mechanisms. This technical guide provides a comprehensive exploration of the core mechanisms of action employed by BMN derivatives to induce cytotoxicity and inhibit proliferation in cancer cells. We will delve into their role as kinase inhibitors, inducers of apoptosis, and modulators of the cell cycle and oxidative stress pathways. This document synthesizes findings from preclinical studies, presents quantitative data, details key experimental protocols for validation, and visualizes complex biological pathways to offer a holistic understanding for researchers and drug development professionals.

Introduction to Benzylidene Malononitrile Derivatives

Benzylidene malononitrile derivatives are organic compounds synthesized typically via Knoevenagel condensation, a reaction between an aromatic aldehyde and a compound with an active methylene group, such as malononitrile.[1][2][3] This synthetic accessibility allows for the creation of large libraries of analogues with varied substitution patterns on the phenyl ring, which significantly influences their biological activity.[4] Historically, some of these compounds, known as tyrphostins, were among the first rationally designed inhibitors of protein tyrosine kinases.[5][6] Their therapeutic potential extends across various cancer types, with preclinical studies demonstrating efficacy against breast, colon, and prostate cancer cell lines, among others.[4][7][8][9] The anti-neoplastic effects of BMN derivatives are not attributed to a single mode of action but rather to their ability to interact with multiple, often interconnected, cellular pathways crucial for cancer cell survival and proliferation.

Core Molecular Mechanisms of Action

The anti-cancer efficacy of benzylidene malononitrile derivatives stems from their ability to interfere with several fundamental cellular processes that are commonly dysregulated in cancer. The primary mechanisms are detailed below.

Inhibition of Protein Tyrosine Kinases

A predominant mechanism of action for many BMN derivatives is the inhibition of protein tyrosine kinases (PTKs), enzymes that play a pivotal role in cellular signaling pathways controlling growth, differentiation, and survival.[10] Overactivity of PTKs is a hallmark of many cancers.

Epidermal Growth Factor Receptor (EGFR) and HER2: Several BMN derivatives have been identified as potent inhibitors of the Epidermal Growth factor Receptor (EGFR/HER1) and its family member, HER2/ErbB2.[4][6] These receptors, when activated by ligand binding, dimerize and autophosphorylate their tyrosine residues, initiating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways that drive cell proliferation and survival. BMN derivatives can function as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the phosphorylation events necessary for signal transduction.[10][11] This blockade of critical growth factor signaling leads to the suppression of cancer cell growth.[12]

In Silico Validation: Molecular docking studies have been instrumental in elucidating the binding modes of BMN derivatives within the ATP-binding pockets of EGFR and HER2, providing a structural basis for their inhibitory activity.[4][13]

Caption: Inhibition of the EGFR signaling cascade by Benzylidene Malononitrile (BMN) derivatives.

Other Kinase Targets: Beyond the EGFR family, various BMN derivatives have shown inhibitory activity against other oncogenic kinases, including:

-

Src Kinase: A non-receptor tyrosine kinase involved in cell motility and invasion.[6]

-

Cyclin-Dependent Kinase 2 (CDK2): A key regulator of cell cycle progression.[14]

-

Phosphoinositide 3-kinase (PI3K): A central node in the PI3K/AKT/mTOR survival pathway.[8]

This multi-targeted kinase inhibition profile contributes to the broad anti-proliferative effects observed with this class of compounds.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial anti-cancer mechanism. BMN derivatives have been shown to be potent inducers of apoptosis in various cancer cell lines.[7] This is often achieved through the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of the intrinsic apoptotic pathway.

The mechanism involves an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2, leading to an elevated Bax/Bcl-2 ratio.[5] This shift disrupts the mitochondrial outer membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, culminating in the activation of executioner caspases (e.g., caspase-3) that dismantle the cell.[7][15]

Caption: BMN derivatives induce apoptosis via the intrinsic mitochondrial pathway.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. BMN derivatives can halt this process by inducing cell cycle arrest at specific checkpoints, preventing cancer cells from progressing through the division cycle and replicating.[14] Flow cytometry analysis has frequently demonstrated that treatment with BMN derivatives leads to an accumulation of cells in the G2/M phase of the cell cycle.[5][14] Some derivatives have also been shown to cause arrest at the S phase or induce a sub-G1 peak, which is indicative of apoptotic cells.[7][8] This arrest is often linked to the inhibition of key cell cycle regulators like CDKs.[14]

Quantitative Data Summary

The potency of BMN derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀) values. The tables below summarize representative data from the literature.

Table 1: In Vitro Cytotoxicity of Selected BMN Derivatives

| Compound | Cancer Cell Line | Assay | IC₅₀ / GI₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 11e * | HCT-116 (Colon) | MTT | 1.14 | [15] |

| MCF-7 (Breast) | MTT | 1.54 | [15] | |

| Compound 1b | HCT116 (Colon) | N/A | 13.42 | [9] |

| Compound 5 | PC-3 (Prostate) | MTT | 3.56 | [8] |

| Compound 4c | MDA-MB-231 (Breast) | MTT | 8.5 | [8] |

| Compound 3 | HCT-116 (Colon) | MTT | N/A (Potent) | [7] |

| Compound 11 | MCF-7 (Breast) | MTT | 14.55 | [7] |

*A pyrimidine-5-carbonitrile derivative bearing a benzylidene moiety.

Table 2: Kinase Inhibitory Activity of Selected BMN Derivatives

| Compound | Target Kinase | Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 11e * | VEGFR-2 | Kinase Assay | 0.61 | [15] |

| Compound 12b * | VEGFR-2 | Kinase Assay | 0.53 | [15] |

| Compound 5 | EGFR | Kinase Assay | 0.1812 | [8] |

| PI3Kβ | Kinase Assay | 0.2612 | [8] | |

| Compound 3 | EGFR | Kinase Assay | 0.93 | [7] |

| Compound 11 | EGFR | Kinase Assay | 0.81 | [7] |

*A pyrimidine-5-carbonitrile derivative bearing a benzylidene moiety.

Experimental Validation: Protocols and Workflows

The validation of the mechanisms described above relies on a suite of well-established cell and molecular biology techniques. The choice of experiment is dictated by the specific mechanistic question being addressed.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: This assay is foundational for determining the dose-dependent cytotoxic or cytostatic effect of a compound on cancer cells. It measures the metabolic activity of viable cells, which is proportional to the cell number.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the BMN derivative (e.g., from 0.01 µM to 100 µM) for a specified period (typically 48-72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol: Cell Cycle Analysis by Flow Cytometry

Causality: This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound-induced arrest will cause a significant accumulation of cells in a specific phase compared to an untreated control population.

Methodology:

-

Treatment: Culture cells in 6-well plates and treat with the BMN derivative at its IC₅₀ concentration (and a control) for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Conclusion and Future Perspectives

Benzylidene malononitrile derivatives have unequivocally demonstrated their promise as anti-cancer agents through their multifaceted mechanisms of action. Their ability to inhibit key oncogenic kinases, trigger programmed cell death, and halt the cell cycle provides multiple avenues for therapeutic intervention. The structure-activity relationships established in numerous studies highlight the tunability of this chemical scaffold, allowing for optimization of potency and selectivity.[5]

Future research should focus on several key areas. Firstly, comprehensive in vivo studies are required to validate the preclinical efficacy and assess the pharmacokinetic and toxicological profiles of lead compounds.[9][16] Secondly, the identification of predictive biomarkers could help stratify patient populations most likely to respond to BMN-based therapies. Finally, exploring synergistic combinations with existing chemotherapeutics or targeted agents may enhance therapeutic outcomes and overcome potential resistance mechanisms. The continued investigation of this versatile class of molecules holds significant potential for the development of novel and effective cancer treatments.

References

-

Uddin, K. M., Sakib, M., Siraji, S., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. [Link]

-

Uddin, K. M., Sakib, M., Siraji, S., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. National Institutes of Health. [Link]

-

Turpaev, K., Ermolenko, M., Cresteil, T., et al. (2011). Benzylidenemalononitrile compounds as activators of cell resistance to oxidative stress and modulators of multiple signaling pathways. A structure-activity relationship study. Biochemical Pharmacology. [Link]

- Gazit, A., et al. (1989). Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells.

-

Various Authors. (N/A). Benzylidene-malononitrile(tyrophstin) derivative as protein kinase inhibitor. ResearchGate. [Link]

- Gazit, A., et al. (1995). Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells.

- Gazit, A., et al. (1989). Benzylidene and cinnamylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells.

-

Abdel-Wahab, B. F., et al. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Nanjan, S., et al. (2022). Novel benzylidene benzofuranone analogues as potential anticancer agents: design, synthesis and in vitro evaluation based on CDK2 inhibition assays. Journal of Biomolecular Structure and Dynamics. [Link]

-

Uddin, K. M., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. [Link]

-

Güller, P., et al. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. ResearchGate. [Link]

-

Güller, P., et al. (2020). Benzylidenemalononitrile derivatives. ResearchGate. [Link]

-

Güller, P., et al. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. National Institutes of Health. [Link]

-

Abdel-Aziz, M., et al. (2024). Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Ji, X., et al. (2014). Design, synthesis and in vitro and in vivo antitumour activity of 3-benzylideneindolin-2-one derivatives, a novel class of small-molecule inhibitors of the MDM2-p53 interaction. European Journal of Medicinal Chemistry. [Link]

-

Uddin, K. M., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ResearchGate. [Link]

-

Diaba, F., et al. (2021). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Chemistry – A European Journal. [Link]

-

Muthusamy, S., et al. (2022). Electrochemical Synthesis of Imidazopyridine and Benzylidene Malononitrile. Molecules. [Link]

-

Ghorab, M. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of the Iranian Chemical Society. [Link]

-

Murthi, K. K., et al. (2006). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. The AAPS Journal. [Link]

-

Diaba, F., et al. (2021). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Chemistry – A European Journal. [Link]

-

da Silva, A. C., et al. (2020). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Journal of the Brazilian Chemical Society. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 4. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and in vitro and in vivo antitumour activity of 3-benzylideneindolin-2-one derivatives, a novel class of small-molecule inhibitors of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP0322738A2 - Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. EP0322738B1 - Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Novel benzylidene benzofuranone analogues as potential anticancer agents: design, synthesis and in vitro evaluation based on CDK2 inhibition assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Substituted Benzylidene Malononitriles: A Technical Guide for Drug Discovery

Introduction

Substituted benzylidene malononitriles, a class of organic compounds characterized by a benzylidene group attached to a malononitrile moiety, have emerged as a versatile scaffold in medicinal chemistry. These compounds, often synthesized through the Knoevenagel condensation, exhibit a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of the diverse biological activities of substituted benzylidene malononitriles, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. We will delve into their mechanisms of action, structure-activity relationships, and the experimental protocols utilized for their evaluation, offering valuable insights for researchers, scientists, and drug development professionals.

I. Synthetic Strategies: The Knoevenagel Condensation

The cornerstone of benzylidene malononitrile synthesis is the Knoevenagel condensation, a nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group of an aldehyde (substituted benzaldehyde).[1][2][4] This reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate.[1][2] Modern synthetic approaches often employ microwave irradiation to accelerate the reaction, leading to higher yields and shorter reaction times, aligning with the principles of green chemistry.[1][2]

Representative Synthetic Protocol: Microwave-Assisted Knoevenagel Condensation

This protocol describes a general method for the synthesis of substituted benzylidene malononitriles.

Materials:

-

Substituted benzaldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Ammonium acetate (10 mg)

-

Porcelain dish

-

Microwave oven

-

Thin Layer Chromatography (TLC) plate (silica gel)

-

Developing solvent: n-hexane/ethyl acetate (3:1)

-

Ethyl acetate

-

n-hexane

Procedure:

-

In a porcelain dish, combine the substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (10 mg).

-

Place the dish in a microwave oven and irradiate at 320 W for 20–50 seconds.

-

Monitor the reaction progress using TLC with an n-hexane/ethyl acetate (3:1) developing solvent.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Recrystallize the crude solid product from a mixture of ethyl acetate and n-hexane to obtain the pure substituted benzylidene malononitrile.

-

Characterize the final product using techniques such as Fourier-transform infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.[1][2]

II. Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research has focused on the anticancer potential of substituted benzylidene malononitriles. Their primary mechanism of action in this context is the inhibition of protein tyrosine kinases (PTKs), enzymes that play a crucial role in cell proliferation, differentiation, and survival.[5][6][7]

A. Inhibition of Epidermal Growth Factor Receptor (EGFR) and HER2

Many benzylidene malononitrile derivatives, often referred to as "tyrphostins," are potent inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] Overexpression or mutation of these receptors is a hallmark of various cancers, including breast, lung, and colon cancer. By blocking the ATP-binding site of these kinases, benzylidene malononitriles prevent their autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, ultimately leading to the inhibition of cancer cell growth and proliferation.[1][7]

B. Structure-Activity Relationship (SAR) in Anticancer Activity

The substitution pattern on the benzylidene ring profoundly influences the anticancer activity of these compounds.[1][2]

-

Electron-withdrawing groups: Substituents like nitro (NO2), cyano (CN), and halogens tend to enhance the anticancer activity.[5]

-

Electron-donating groups: Conversely, electron-donating groups such as hydroxyl (OH) and methoxy (MeO) in the ortho or para positions can decrease activity.[5]

-

Positional Isomerism: The position of the substituent on the aromatic ring is also critical. Generally, 2-substituted derivatives exhibit the highest activity, followed by 3-substituted, while 4-substitution often leads to a significant reduction or loss of activity.[1][2]

C. Induction of Oxidative Stress and Apoptosis

Beyond kinase inhibition, some benzylidene malononitriles can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating stress-related signaling pathways.[5] This can involve the activation of the Keap1/Nrf2 pathway, which upregulates the expression of antioxidant and detoxification enzymes.[5]

Caption: Signaling pathways modulated by benzylidene malononitriles in cancer cells.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., breast cancer cell line MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Substituted benzylidene malononitrile compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]

III. Antimicrobial Activity: A Broad Spectrum of Action

Substituted benzylidene malononitriles have also demonstrated promising activity against a range of pathogenic microorganisms, including bacteria and fungi.[1][3][9]

A. Antibacterial and Antifungal Effects

These compounds have been shown to be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria, as well as fungal species like Candida albicans and Aspergillus niger.[9][10] The presence of an α,β-unsaturated carbonyl moiety in some derivatives is thought to contribute to their antibacterial properties.[9]

B. Structure-Activity Relationship in Antimicrobial Activity

Similar to their anticancer effects, the antimicrobial activity of benzylidene malononitriles is influenced by the nature and position of substituents on the aromatic ring. Specific substitutions can enhance the potency against particular microbial strains.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Substituted benzylidene malononitrile compounds (dissolved in DMSO)

-

Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

-

Negative control (broth only)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism in the appropriate broth.

-

In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth.

-

Add the standardized inoculum to each well, resulting in a final volume of 100-200 µL.

-

Include a positive control (inoculum with a known antimicrobial agent) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

IV. Enzyme Inhibition: A Diverse Range of Targets

The biological activity of substituted benzylidene malononitriles extends to the inhibition of various enzymes implicated in different diseases.

A. Carbonic Anhydrase and Acetylcholinesterase Inhibition

Certain derivatives have been identified as inhibitors of human carbonic anhydrase isozymes (hCA-I and hCA-II) and acetylcholinesterase (AChE).[12] Carbonic anhydrase inhibitors are used in the treatment of glaucoma and other conditions, while AChE inhibitors are employed in managing Alzheimer's disease.

B. Pentose Phosphate Pathway (PPP) Enzyme Inhibition

Recent studies have shown that malononitrile derivatives can inhibit key enzymes in the pentose phosphate pathway (PPP), such as Glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD).[13] The PPP is crucial for cancer cell biosynthesis and redox homeostasis, making its inhibition a potential anticancer strategy.[13]

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Buffer solution optimal for enzyme activity

-

Substituted benzylidene malononitrile compounds (dissolved in DMSO)

-

96-well plate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme.

-

Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[12][13]

V. In Silico Approaches in Drug Development

Computational methods play a vital role in the study of substituted benzylidene malononitriles, aiding in the prediction of their biological activities and the elucidation of their mechanisms of action.

-

Molecular Docking: This technique is used to predict the binding mode and affinity of a ligand (the benzylidene malononitrile derivative) to the active site of a target protein (e.g., a kinase or an enzyme).[1][5][12]

-

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted in silico to assess the drug-likeness of the compounds early in the development process.[1]

Caption: In silico workflow for the evaluation of benzylidene malononitriles.

VI. Summary of Biological Activities and Structure-Activity Relationships

| Biological Activity | Key Molecular Targets/Mechanisms | General Structure-Activity Relationship (SAR) |

| Anticancer | Inhibition of protein tyrosine kinases (EGFR, HER2); Induction of oxidative stress and apoptosis.[1][2][5][7] | Electron-withdrawing groups enhance activity; Electron-donating groups decrease activity; 2-substitution is generally optimal.[1][2][5] |

| Antimicrobial | Disruption of microbial cell processes.[9] | The presence of an α,β-unsaturated carbonyl moiety can be beneficial; specific substitutions influence the spectrum of activity.[9] |

| Enzyme Inhibition | Inhibition of carbonic anhydrase, acetylcholinesterase, and pentose phosphate pathway enzymes.[12][13] | Dependent on the specific enzyme target and the nature of the active site. |

VII. Conclusion and Future Perspectives

Substituted benzylidene malononitriles represent a privileged chemical scaffold with a remarkable range of biological activities. Their synthetic accessibility, coupled with the tunability of their biological effects through targeted substitutions, makes them highly attractive for drug discovery and development. Future research should focus on optimizing the potency and selectivity of these compounds for specific targets, as well as conducting comprehensive preclinical and clinical studies to translate their therapeutic potential into novel treatments for cancer, infectious diseases, and other debilitating conditions. The integration of in silico methods with traditional experimental approaches will continue to be instrumental in accelerating the discovery of new and effective benzylidene malononitrile-based drugs.

References

-

Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. (2023). ACS Omega. [Link]

-

Benzylidenemalononitrile compounds as activators of cell resistance to oxidative stress and modulators of multiple signaling pathways. A structure-activity relationship study. (2011). Biochemical Pharmacology. [Link]

-

Benzylidene-malononitrile(tyrophstin) derivative as protein kinase... (n.d.). ResearchGate. [Link]

-

Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. (2023). ACS Omega. [Link]

- Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells. (1989).

- Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells. (1994).

-

A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. (2017). Journal of the Brazilian Chemical Society. [Link]

-

Enzymes Inhibition Profiles and Antibacterial Activities of Benzylidenemalononitrile Derivatives. (2020). ResearchGate. [Link]

-

Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. (2024). ChemCatChem. [Link]

-

Benzylidenemalononitrile derivatives. (n.d.). ResearchGate. [Link]

-

Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. (2016). Journal of Chemical Sciences. [Link]

-

Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. (2021). Rasayan Journal of Chemistry. [Link]

-

Malononitrile: A Versatile Active Methylene Group. (2015). SciSpace. [Link]

-

Malononitrile, benzylidene-. (n.d.). PubChem. [Link]

-

Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. (2023). Scientific Reports. [Link]

-

Anticancer activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs. (2009). Cancer Letters. [Link]

-

Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. (2024). Wiley Online Library. [Link]

-

In vitro inhibition potency of malononitrile derivatives on the activity of two pentose phosphate pathway enzymes: accompanied by molecular docking evaluation. (2024). PubMed. [Link]

-

Electrochemical Synthesis of Imidazopyridine and Benzylidene Malononitrile. (2022). MDPI. [Link]

-

Synthesis and antimicrobial evaluation of some novel malononitrile derivatives from N-phenylp. (2016). Der Pharma Chemica. [Link]

-

IN SILICO STUDIES AND CYTOTOXICITY ASSAY OF BENZYLIDENE BENZO HYDRAZIDE DERIVATIVES ON CANCER STEM CELL. (2022). International Journal of Applied Pharmaceutics. [Link]

-

(PDF) Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. (2020). ResearchGate. [Link]

-

Synthesis and Antimicrobial Evaluation of Mandelonitrile Derivatives. (2022). ResearchGate. [Link]

-

Biological activities of benzimidazole derivatives: A review. (2014). International Science Community Association. [Link]

Sources

- 1. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. EP0322738A2 - Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells - Google Patents [patents.google.com]

- 8. IN SILICO STUDIES AND CYTOTOXICITY ASSAY OF BENZYLIDENE BENZO HYDRAZIDE DERIVATIVES ON CANCER STEM CELL | International Journal of Applied Pharmaceutics [journals.innovareacademics.in]

- 9. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In vitro inhibition potency of malononitrile derivatives on the activity of two pentose phosphate pathway enzymes: accompanied by molecular docking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Malononitrile Derivatives in Organic Synthesis: A Senior Application Scientist's Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Malononitrile, a seemingly simple dinitrile, stands as a cornerstone in the edifice of modern organic synthesis. Its remarkable utility stems from a highly activated methylene group, flanked by two potent electron-withdrawing nitrile functionalities.[1][2] This structural feature imbues the central carbon with significant C-H acidity, making it a powerful and versatile C2 synthon for constructing a vast array of carbocyclic and heterocyclic scaffolds.[3] For professionals in drug development and materials science, mastering the reactivity of malononitrile is not merely an academic exercise; it is a gateway to molecular complexity and innovation. This guide synthesizes field-proven insights into the core reactions, mechanisms, and strategic applications of malononitrile and its derivatives, providing a robust framework for its practical application in the laboratory.

The Fountainhead of Reactivity: The Active Methylene Group

The exceptional reactivity of malononitrile, which sets it apart from other active methylene compounds like malonic esters, is a direct consequence of the dual nitrile groups.[4][5][6] These groups stabilize the resulting carbanion through potent inductive effects and resonance delocalization, making the methylene protons readily abstractable even by mild bases. This easily formed, soft nucleophile is the protagonist in the majority of malononitrile's reactions, initiating transformations that are foundational to synthetic chemistry.[1]

The Knoevenagel Condensation: A Gateway to Functionalized Alkenes

The Knoevenagel condensation is arguably the most fundamental reaction involving malononitrile.[2][7] It represents a reliable method for carbon-carbon double bond formation between malononitrile and a carbonyl compound, such as an aldehyde or ketone.[8][9]

Causality Behind the Reaction: The reaction proceeds via a base-catalyzed mechanism. The base (e.g., piperidine, triethylamine, or even milder bases in some protocols) deprotonates the malononitrile to form the stabilized carbanion.[9] This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting tetrahedral intermediate rapidly undergoes dehydration, often spontaneously or with gentle heating, driven by the formation of a highly conjugated system. The product, an arylidenemalononitrile or alkylidenemalononitrile, is itself a versatile intermediate for subsequent reactions.[10] The use of green catalysts and solvents, such as water or deep eutectic solvents, has made this reaction highly attractive from an environmental perspective.[8][11]

Diagram: Mechanism of the Knoevenagel Condensation

Sources

- 1. scribd.com [scribd.com]

- 2. Malononitrile: Significance and symbolism [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines | Bentham Science [eurekaselect.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. benchchem.com [benchchem.com]

- 7. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Arylidenemalononitriles as Versatile Synthons in Heterocyclic Synthesis | Bentham Science [eurekaselect.com]

- 11. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

(3,4-Dimethoxybenzylidene)malononitrile: A Versatile Precursor for the Synthesis of Medicinally Relevant Heterocyclic Scaffolds

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

(3,4-Dimethoxybenzylidene)malononitrile, a derivative of veratraldehyde, is a highly functionalized and reactive building block in modern organic synthesis. Its unique electronic properties, stemming from the electron-donating dimethoxy groups on the phenyl ring and the strongly electron-withdrawing geminal cyano groups, render it an exceptional Michael acceptor and a cornerstone for constructing a diverse array of heterocyclic compounds. This technical guide provides an in-depth exploration of this compound as a precursor, focusing on the mechanistic rationale behind its reactivity and providing field-proven protocols for the synthesis of high-value heterocyclic systems such as substituted pyrans and pyridines. The discussion is tailored for researchers and drug development professionals, emphasizing the strategic application of this precursor in creating molecular architectures with significant therapeutic potential.

The Precursor: Synthesis and Reactive Profile of this compound